molecular formula C15H17BrClNO B1522221 4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride CAS No. 1185301-60-3

4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride

Cat. No.: B1522221
CAS No.: 1185301-60-3
M. Wt: 342.66 g/mol
InChI Key: WYFNVGVWDOWKNC-UHFFFAOYSA-N
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Description

4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride is a piperidine-derived compound featuring a 6-bromo-2-naphthyloxy substituent at the 4-position of the piperidine ring, with a hydrochloride counterion enhancing its solubility.

Properties

IUPAC Name

4-(6-bromonaphthalen-2-yl)oxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO.ClH/c16-13-3-1-12-10-15(4-2-11(12)9-13)18-14-5-7-17-8-6-14;/h1-4,9-10,14,17H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFNVGVWDOWKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-60-3
Record name Piperidine, 4-[(6-bromo-2-naphthalenyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a brominated naphthalene moiety. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been identified as a potential inhibitor of monoamine transporters, particularly affecting dopamine and serotonin reuptake, which are crucial in mood regulation and neuropsychiatric conditions .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and antiviral properties. The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Biological Activity IC50/MIC Values Target Organisms/Systems
This compoundInhibitor of monoamine transportersIC50 values not explicitly stated; potential for low nanomolar activity suggestedDopamine and serotonin systems
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochlorideNeurotransmitter receptor interactionsMIC values for related compounds range from 3.12 to 12.5 μg/mL against Staphylococcus aureusAntimicrobial activity against various pathogens
4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloridePotential neuroactive propertiesNot specified; significant biological activity notedNeurotransmitter systems

Case Studies

  • Neurotransmitter Modulation : A study explored the binding affinity of this compound for dopamine receptors. The compound demonstrated promising results in modulating receptor activity, suggesting potential therapeutic applications in mood disorders .
  • Antimicrobial Activity : Research on related compounds showed that derivatives with similar structural features exhibited significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings indicate that the compound may possess broader pharmacological applications.

Comparison with Similar Compounds

Key Structural Differences :

  • Halogen placement: Bromine at the 6-position of naphthalene (target) vs. 4-bromo-isopropylphenoxy () alters electronic effects and steric accessibility .

Physicochemical Properties

Critical computed properties from analogues highlight trends:

Property Target (Est.) 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine HCl 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine HCl Paroxetine HCl
Molecular Weight ~380* 348.70 318.20 365.83
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 3 2 4 4
Topological Polar Surface Area (Ų) ~21–30 21.3 21.3 45.3
LogP (Estimated) High (naphthyl) 3.8 (bromo-isopropylphenoxy) 2.5 (fluorobenzyl) 3.1

*Estimated based on structural similarity.

Implications :

  • The naphthyl group likely increases logP compared to phenyl-based analogues, suggesting higher membrane permeability but lower aqueous solubility .

Functional and Pharmacological Considerations

  • Paroxetine Analogues: The 1,3-benzodioxol and fluorophenyl groups in Paroxetine optimize serotonin reuptake inhibition via steric and electronic complementarity to the target receptor . The naphthyloxy group in the target compound may shift selectivity toward other monoamine transporters or kinases.
  • Halogen Effects : Bromine in the target compound and ’s analogue may enhance binding affinity through halogen bonding but could also increase metabolic liability compared to fluorine-containing derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride
Reactant of Route 2
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4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride

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